REACTION_SMILES
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[CH3:10][N:11]([CH2:12][CH2:13][CH2:14][OH:15])[CH3:16].[Cl:1][c:2]1[cH:3][c:4]([I:9])[c:5]([OH:8])[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][c:4]([I:9])[c:5]([O:8][CH2:14][CH2:13][CH2:12][N:11]([CH3:10])[CH3:16])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1I
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Name
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Type
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product
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Smiles
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CN(C)CCCOc1ccc(Cl)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |